molecular formula C8H5NO3 B1220441 2-Nitrobenzofuran CAS No. 33094-66-5

2-Nitrobenzofuran

Cat. No.: B1220441
CAS No.: 33094-66-5
M. Wt: 163.13 g/mol
InChI Key: RSZMTXPFGDUHSE-UHFFFAOYSA-N
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Description

2-Nitrobenzofuran is a heterocyclic organic compound that consists of a benzene ring fused to a furan ring with a nitro group attached at the second position. This compound is of significant interest due to its diverse biological activities and its utility as a building block in organic synthesis. It is known for its applications in medicinal chemistry, particularly for its antimicrobial, radiosensitizing, and antiparasitic properties .

Biochemical Analysis

Biochemical Properties

2-Nitrobenzofuran plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, it acts as a radiosensitizing agent by interacting with proteins involved in DNA repair mechanisms . The compound also regulates the activity of the HNF4α receptor, a nuclear receptor involved in the regulation of gene expression . These interactions highlight the versatile biochemical properties of this compound.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . For instance, this compound inhibits the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it activates certain signaling pathways by binding to receptors and modulating their activity . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Over time, the compound’s effects on cellular function may diminish due to its degradation or metabolism . Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . For example, this compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s biological activity and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 2-nitrobenzofuran:

Industrial Production Methods

Industrial production of this compound typically involves the electrophilic nitration of benzofuran due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products .

Comparison with Similar Compounds

2-Nitrobenzofuran can be compared with other nitro-substituted heterocyclic compounds such as:

    2-Nitrobenzothiophene: Similar to this compound, this compound has a nitro group attached to a benzothiophene ring.

    2-Nitrobenzimidazole: This compound has a nitro group attached to a benzimidazole ring.

The uniqueness of this compound lies in its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted heterocycles .

Properties

IUPAC Name

2-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMTXPFGDUHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186750
Record name 2-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33094-66-5
Record name 2-Nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33094-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzofuran
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33094-66-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Nitrobenzofuran is C8H5NO3, and its molecular weight is 163.13 g/mol.

A: While specific data isn't detailed in the provided abstracts, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize this compound. [, , ] These techniques help determine structural features, functional groups, and molecular weight confirmation.

A: Yes. [, ] The strong electron-withdrawing nitro group at the 2-position makes this compound a suitable dienophile in Diels-Alder reactions, especially those with normal electron demand. This property allows for the synthesis of diverse dibenzofurans. The nitro group can be subsequently eliminated thermally, offering a route to further functionalization. [, ]

A: Dearomatization reactions disrupt the aromaticity of a compound, often leading to the formation of new rings and stereocenters. This compound, being electron-deficient due to the nitro group, readily undergoes various dearomative reactions. Examples include dearomative Michael additions, [, , ] [3+2] cycloadditions, [, , , , , , , , , ] and [4+2] annulations. [] These reactions provide efficient routes to complex, polycyclic structures with potential biological applications.

A: this compound derivatives have shown promise as antimicrobial agents, [, ] including activity against bacteria, parasites (like trichomonas and amoebas). [, , , , , ] Some derivatives have also been investigated for their potential as radiosensitizers, [, ] enhancing the effectiveness of radiotherapy in cancer treatment.

A: While a detailed understanding requires further investigation, the position and type of substituents on the benzofuran ring system significantly influence the biological activity of this compound derivatives. [, , , ] For instance, the presence of methoxy groups can impact antimicrobial activity. [] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic applications.

A: The provided abstracts focus on the synthesis and reactivity of 2-Nitrobenzofurans. Thorough toxicological investigations are essential to assess the safety profile of this class of compounds for potential therapeutic use. [, ] Factors like dose, route of administration, and metabolic fate will influence toxicity.

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